molecular formula C18H21N5O2 B12250819 N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12250819
M. Wt: 339.4 g/mol
InChI Key: DCSMZANVLLDLEL-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound’s structure features a pyrimidine ring substituted with a pyrazole moiety and a dimethoxyphenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C18H21N5O2/c1-12-7-13(2)23(22-12)18-9-17(20-11-21-18)19-10-14-5-6-15(24-3)8-16(14)25-4/h5-9,11H,10H2,1-4H3,(H,19,20,21)

InChI Key

DCSMZANVLLDLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazole and pyrimidine intermediates. The synthetic route may include:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity may be attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways, leading to cell death. The compound’s structure allows it to bind to these enzymes effectively, disrupting their normal function .

Comparison with Similar Compounds

N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

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